molecular formula C10H14OS B6155539 3-(4-methoxyphenyl)propane-1-thiol CAS No. 88537-44-4

3-(4-methoxyphenyl)propane-1-thiol

Cat. No.: B6155539
CAS No.: 88537-44-4
M. Wt: 182.3
InChI Key:
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Description

3-(4-Methoxyphenyl)propane-1-thiol is an organic compound that belongs to the group of phenylpropanoids. It is also known as homopiperonyl mercaptan. This compound is characterized by the presence of a thiol group (-SH) attached to a propane chain, which is further connected to a methoxyphenyl group. It is commonly used in various industries, including the perfume industry, as a catalyst, and as a pharmaceutical intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)propane-1-thiol typically involves the reaction of 4-methoxybenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the hydrolysis step. The overall reaction can be summarized as follows:

    Reaction of 4-methoxybenzyl chloride with thiourea: This step forms an intermediate isothiourea salt.

    Hydrolysis of the intermediate: The intermediate is then hydrolyzed using a base to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)propane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include bromine (Br₂) and iodine (I₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as hydrosulfide anion (HS⁻) are commonly used.

Major Products Formed

    Oxidation: Formation of disulfides (R-S-S-R’).

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted thiol derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)propane-1-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.

    Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including its role as a pharmaceutical intermediate.

    Industry: Utilized in the perfume industry for its unique odor properties and as a chemical intermediate in the production of other compounds

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)propane-1-thiol involves its interaction with various molecular targets and pathways:

    Thiol-Disulfide Interchange: The thiol group can undergo thiol-disulfide interchange reactions, which are crucial in maintaining the redox balance in biological systems.

    Antioxidant Activity: The compound can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

    Anticancer Activity: It has been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways

Comparison with Similar Compounds

3-(4-Methoxyphenyl)propane-1-thiol can be compared with other similar compounds, such as:

    3-(4-Hydroxyphenyl)propane-1-thiol: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(4-Methylphenyl)propane-1-thiol: Similar structure but with a methyl group instead of a methoxy group.

    3-(4-Chlorophenyl)propane-1-thiol: Similar structure but with a chlorine atom instead of a methoxy group.

The uniqueness of this compound lies in its methoxy group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-methoxyphenyl)propane-1-thiol involves the alkylation of 4-methoxybenzyl mercaptan with 1-chloropropane in the presence of a base.", "Starting Materials": [ "4-methoxybenzyl mercaptan", "1-chloropropane", "Base (e.g. potassium carbonate)", "Solvent (e.g. dimethylformamide)" ], "Reaction": [ "Add 4-methoxybenzyl mercaptan and base to a solvent and stir at room temperature.", "Add 1-chloropropane dropwise to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and extract the product with a suitable solvent.", "Purify the product by recrystallization or column chromatography." ] }

CAS No.

88537-44-4

Molecular Formula

C10H14OS

Molecular Weight

182.3

Purity

95

Origin of Product

United States

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